

In Vitro Screening Guide: (2S)-2-(4-Bromophenyl)-4-methylmorpholine[1]

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Compound of Interest

Compound Name: (2S)-2-(4-Bromophenyl)-4-methylmorpholine

CAS No.: 920798-86-3

Cat. No.: B1661555

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Part 1: Executive Summary & Strategic Rationale

The compound **(2S)-2-(4-Bromophenyl)-4-methylmorpholine** represents a specific structural class of 2-phenylmorpholines, a scaffold historically associated with monoamine transporter (MAT) modulation (e.g., phenmetrazine, phendimetrazine).

Structural Analysis & Screening Logic

- **Core Scaffold (2-Phenylmorpholine):** This pharmacophore typically exhibits affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). It acts as a psychostimulant backbone.
- **N-Methylation (Position 4):** The tertiary amine often enhances blood-brain barrier (BBB) permeability and modulates selectivity between release and reuptake inhibition.
- **Para-Bromo Substitution:**
 - **Pharmacology:** Halogenation at the para position of the phenyl ring frequently shifts selectivity towards the Serotonin Transporter (SERT) compared to the unsubstituted analog. It also increases lipophilicity (LogP), potentially enhancing CNS penetration but increasing non-specific binding.

- Metabolism: The bromine blocks the primary site of metabolic oxidation (para-hydroxylation), likely shifting metabolic clearance to N-demethylation or morpholine ring oxidation.

Primary Objective: To characterize the in vitro pharmacological profile, focusing on MAT selectivity (DAT/NET vs. SERT), metabolic stability, and CNS penetrability.

Part 2: Physicochemical & ADME Profiling (Tier 1)

Before efficacy screening, the compound must demonstrate "drug-like" properties suitable for CNS targeting.

Physicochemical Properties[1][2][3]

- Kinetic Solubility: Determine in PBS (pH 7.4) to ensure assay validity. The p-bromo substituent reduces water solubility compared to the parent morpholine.
 - Threshold: >10 μM is required for reliable bioassays.
- Lipophilicity (LogD 7.4):
 - Expected Range: 2.0 – 3.5 (Optimal for CNS).
 - Method: Shake-flask or HPLC-based determination.

Blood-Brain Barrier (BBB) Permeability

Given the CNS target, passive diffusion is critical.

- Assay: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay).
- Rationale: The lipid-impregnated artificial membrane mimics the endothelial cell membrane.
- Acceptance Criteria:

indicates high CNS penetration potential.

Metabolic Stability (Microsomal)

- System: Pooled Human/Rat Liver Microsomes (HLM/RLM).
- Cofactor: NADPH.
- Key Metabolite to Monitor:
 - N-desmethyl metabolite: (2S)-2-(4-bromophenyl)morpholine.
 - Note: Since the para-position is blocked by Bromine, expect N-demethylation to be the primary clearance pathway.
- Protocol:
 - Incubate 1 μ M compound with microsomes (0.5 mg protein/mL) at 37°C.
 - Sample at 0, 5, 15, 30, 60 min.
 - Quench with cold Acetonitrile (containing Internal Standard).
 - Analyze via LC-MS/MS (monitor parent depletion).

Part 3: Pharmacological Screening (Tier 2 - The Core)

The primary hypothesis is that this molecule acts as a Triple Reuptake Inhibitor (TRI) or a SND Releaser (Serotonin-Norepinephrine-Dopamine).

Primary Binding Screen (Radioligand)

Determine the affinity (

) for human transporters.

Target	Radioligand	Reference Compound	Rationale
hDAT	[³ H]WIN 35,428	GBR 12909	Assessing dopamine reuptake potential (stimulant liability).
hSERT	[³ H]Citalopram	Imipramine	The p-Br substituent likely increases SERT affinity.
hNET	[³ H]Nisoxetine	Desipramine	Assessing norepinephrine reuptake (cardiovascular/alertness).
Sigma-1	-Pentazocine	Haloperidol	Morpholines are privileged scaffolds for Sigma-1 (neuroprotection/psychosis).

Functional Uptake Assay (Fluorescent)

Binding does not distinguish between an inhibitor and a substrate (releaser). A functional uptake assay is required.

- Method: Neurotransmitter Transporter Uptake Assay Kit (e.g., Molecular Devices).
- Principle: Uses a fluorescent neurotransmitter mimic (e.g., ASP+ or FFN) that is transported into cells (HEK293 stable lines).
- Readout:
 - Inhibition: Pre-incubate cells with test compound -> Add fluorescent substrate -> Measure fluorescence (RFU). Reduced RFU = Inhibition.

- Releaser Potential: If the compound induces efflux of pre-loaded fluorescent substrate, it acts as a releaser (amphetamine-like).

Part 4: Safety Pharmacology (Tier 3)

hERG Inhibition (Cardiotoxicity)

- Assay: Automated Patch Clamp (e.g., QPatch or SyncroPatch).
- Rationale: Many CNS-active amines block the hERG potassium channel, leading to QT prolongation.
- Threshold:

is desirable.

Cytotoxicity

- Cell Line: HepG2 (Liver) or SH-SY5Y (Neuronal).
- Assay: MTT or ATP-glo.
- Rationale: Rule out non-specific cell death confounding the functional uptake data.

Part 5: Detailed Experimental Protocols

Protocol A: Microsomal Stability Assay (Metabolic Clearance)

Objective: Determine intrinsic clearance (

) and half-life (

).

Reagents:

- Phosphate Buffer (100 mM, pH 7.4).
- Liver Microsomes (20 mg/mL stock).

- NADPH Regenerating System (1.3 mM NADP⁺, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
- Test Compound (10 mM DMSO stock).

Workflow:

- Pre-incubation: Dilute microsomes to 0.5 mg/mL in buffer. Add test compound (final conc. 1 μM, <0.1% DMSO). Pre-warm at 37°C for 5 min.
- Initiation: Add NADPH solution to start the reaction.
- Sampling: At

min, remove 50 μL aliquots.
- Quenching: Immediately transfer aliquot into 150 μL ice-cold Acetonitrile containing Tolbutamide (IS).
- Processing: Centrifuge at 4000g for 20 min (4°C) to pellet protein.
- Analysis: Inject supernatant into LC-MS/MS.
- Calculation:
 - Plot

vs. Time.
 - Slope

.
 - .
 - .

Protocol B: Functional Dopamine Uptake Inhibition

Objective: Determine

for DAT inhibition.

System: HEK293 cells stably expressing human DAT (hDAT).

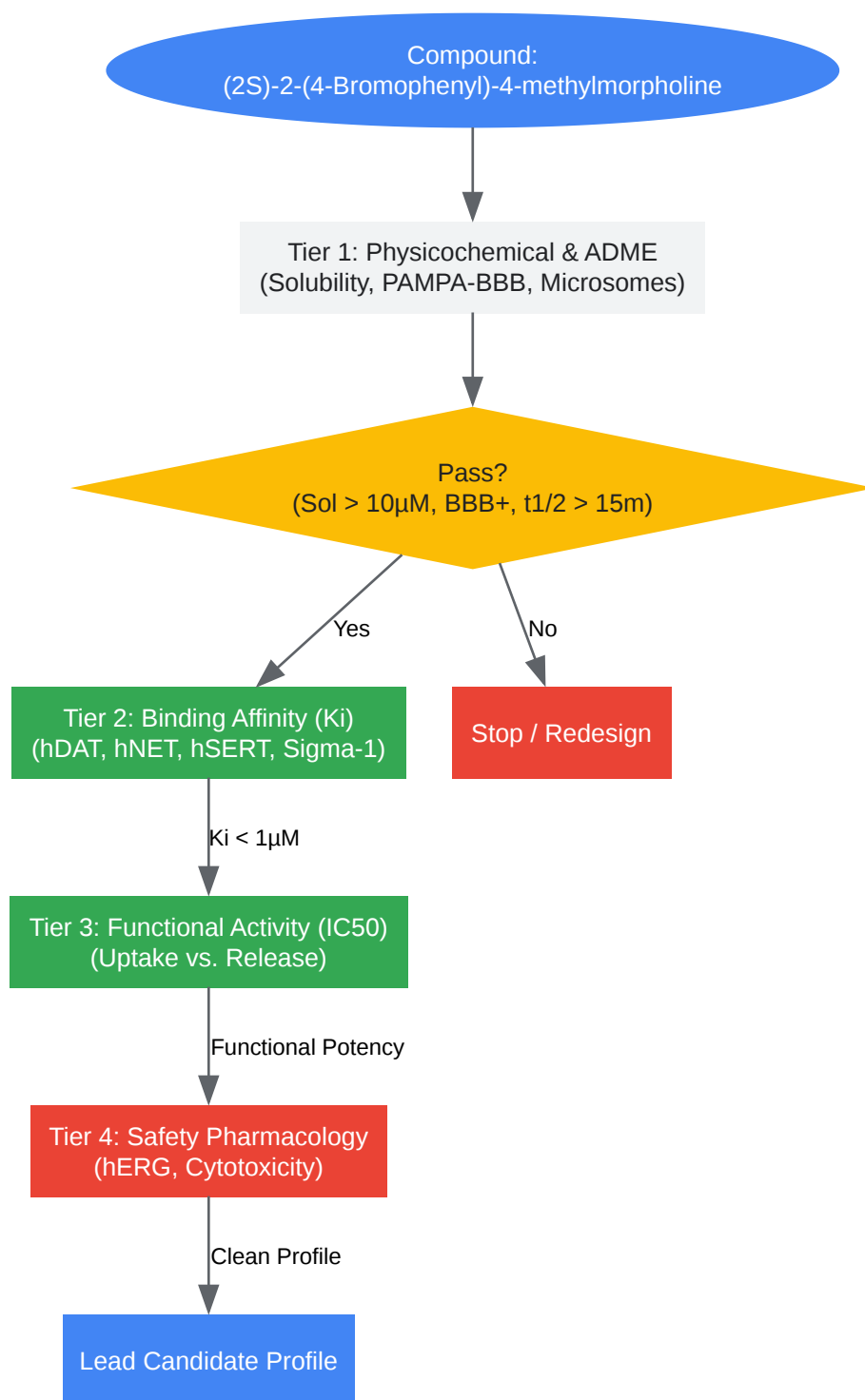
Workflow:

- Seeding: Plate cells (50,000/well) in poly-D-lysine coated 96-well black plates. Incubate 24h.
- Buffer Prep: HBSS buffer + 20 mM HEPES (pH 7.4).
- Dosing: Remove media. Add 100 μ L buffer containing test compound (8-point dilution, 1 nM to 10 μ M). Incubate 30 min at 37°C.
- Substrate Addition: Add 100 μ L of Fluorescent Dye Solution (e.g., Molecular Devices Neurotransmitter Uptake Kit).
- Kinetic Read: Immediately read fluorescence (Ex 440 nm / Em 520 nm) every 2 min for 30 min on a plate reader (e.g., FLIPR or FlexStation).
- Analysis: Calculate the slope of fluorescence uptake (RFU/min) for each concentration. Normalize to Vehicle (100%) and Full Block (Cocaine 10 μ M, 0%). Fit to Sigmoidal Dose-Response curve.

Part 6: Visualization & Workflow Logic

Figure 1: The Screening Cascade

This diagram illustrates the decision tree for characterizing the molecule.

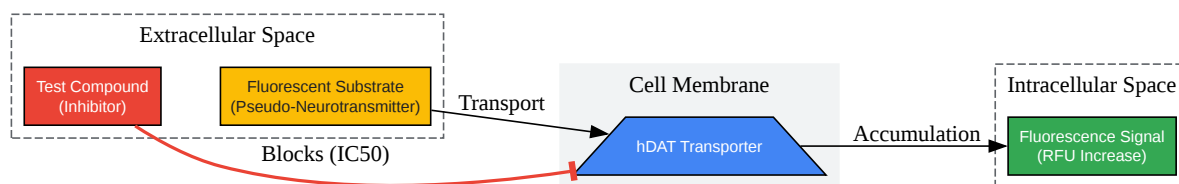


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Caption: Figure 1. Sequential screening cascade designed to filter for CNS-active, metabolically stable candidates while minimizing safety risks.

Figure 2: Functional Uptake Assay Mechanism

This diagram explains the kinetic fluorescence assay used in Protocol B.



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Caption: Figure 2. Mechanism of the Functional Uptake Assay. The test compound competes with the fluorescent substrate for the transporter, reducing the intracellular signal.

Part 7: Data Interpretation & Troubleshooting

Interpretation Guidelines

- Selective DAT Inhibitor:
 - . Profile typical of pure stimulants (e.g., Methylphenidate).
- Non-selective (Triple) Inhibitor: Balanced affinity across DAT/NET/SERT. Profile typical of broad-spectrum antidepressants or cocaine-like agents.
- Effect of Bromine: If SERT affinity is high (), the p-bromo substituent is driving serotonergic interaction. This is a key differentiator from the parent phenmetrazine.

Common Failure Modes

- High Non-Specific Binding (NSB):
 - Symptom: High background signal in radioligand assays.

- Cause: The lipophilic bromophenyl group sticks to plastics.
- Fix: Add 0.1% BSA to assay buffer; use glass-coated plates.
- Low Solubility Precipitates:
 - Symptom: Erratic data points at high concentrations (>10 μM).
 - Fix: Verify solubility via nephelometry before screening.

Part 8: References

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